molecular formula C6H11N3 B11729029 2-(1-Methylethyl)-1H-imidazol-4-amine CAS No. 1314914-81-2

2-(1-Methylethyl)-1H-imidazol-4-amine

Cat. No.: B11729029
CAS No.: 1314914-81-2
M. Wt: 125.17 g/mol
InChI Key: ZZVZHGADHKGYRN-UHFFFAOYSA-N
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Description

2-(1-Methylethyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the second carbon of the imidazole ring and an amine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylethyl)-1H-imidazol-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of isopropyl halide to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The amine group at the fourth position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-(1-Methylethyl)-1H-imidazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methylethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Similar in structure but lacks the isopropyl group.

    2-Ethyl-4-methylimidazole: Contains an ethyl group instead of an isopropyl group.

    4-Amino-1H-imidazole: Lacks the isopropyl group but has an amine group at the fourth position.

Uniqueness

2-(1-Methylethyl)-1H-imidazol-4-amine is unique due to the presence of both an isopropyl group and an amine group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1314914-81-2

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-propan-2-yl-1H-imidazol-5-amine

InChI

InChI=1S/C6H11N3/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

ZZVZHGADHKGYRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N1)N

Origin of Product

United States

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